molecular formula C24H23N3O3S B2647327 N'-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-39-2

N'-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2647327
CAS No.: 899983-39-2
M. Wt: 433.53
InChI Key: ABSHAYCVAFWMSR-UHFFFAOYSA-N
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Description

N'-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic organic compound featuring a complex molecular architecture that incorporates both tetrahydroquinoline and thiophene-based pharmacophores. This structural motif is of significant interest in medicinal chemistry and drug discovery research. The compound contains a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in pharmacology that is prevalent in a wide range of biologically active compounds and therapeutic agents . Tetrahydroquinoline derivatives are known to exhibit diverse biological activities, including serving as key structural components in antihypertensive agents such as the peripheral vasodilators prazosin and doxazosin . The molecular design also incorporates a thiophene ring system, a five-membered heterocycle containing a sulfur heteroatom that is aromatic and demonstrates electronic properties similar to benzene, while being more amenable to electrophilic substitution reactions . This hybrid structure positions the compound as a potentially valuable chemical tool for probing biological mechanisms and structure-activity relationships. Researchers may employ this compound as a building block in the development of novel therapeutic agents, particularly for cardiovascular and central nervous system targets where tetrahydroquinoline derivatives have shown historical success . The presence of multiple hydrogen bond acceptors and donors in the ethanediamide linker region suggests potential for targeted molecular interactions with biological systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c28-22(25-13-12-17-6-2-1-3-7-17)23(29)26-19-10-11-20-18(16-19)8-4-14-27(20)24(30)21-9-5-15-31-21/h1-3,5-7,9-11,15-16H,4,8,12-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSHAYCVAFWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline core, followed by the introduction of the thiophene-2-carbonyl group through acylation reactions. The final step involves the coupling of the phenylethylamine moiety to the tetrahydroquinoline derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The phenylethyl and thiophene moieties may play a role in binding to these targets, while the tetrahydroquinoline core could influence the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Substituents Molecular Weight Key Features
Target Compound Thiophene-2-carbonyl, phenylethyl-ethanediamide ~463.5 g/mol* Ethanediamide linker enhances flexibility; phenylethyl group modulates lipophilicity
Compound 28 Piperidinylethyl, thiophene-2-carboximidamide ~452.3 g/mol Dihydrochloride salt improves aqueous solubility; high HPLC purity (≥95%)
Compound 70 Piperidin-4-yl, thiophene-2-carboximidamide ~438.5 g/mol Uncharged base with demonstrated nNOS selectivity (IC₅₀ < 100 nM)
G503-0142 2,4-Dimethylbenzene sulfonamide 426.56 g/mol Sulfonamide group enhances hydrogen bonding; lower molecular weight

*Calculated based on analogous structures.

NOS Inhibition Selectivity

The target compound shares structural similarities with Compound 70 (N-(1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride), which exhibits >100-fold selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) . This selectivity is attributed to the piperidin-4-yl group’s optimal fit within the nNOS active site. In contrast, the phenylethyl-ethanediamide substituent in the target compound may enhance blood-brain barrier permeability due to increased lipophilicity .

Potency and Mechanism

  • Compound 28: Demonstrated IC₅₀ values in the low nanomolar range for nNOS but showed reduced selectivity due to its charged dihydrochloride form .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Property Target Compound Compound 28 Compound 70
Solubility Moderate (neutral form) High (dihydrochloride) Moderate (free base)
LogP ~3.5* ~2.8 ~3.1
HPLC Purity Not reported ≥95% ≥95%

*Estimated using fragment-based methods.

The dihydrochloride salt form (e.g., Compound 28) enhances solubility but may reduce CNS penetration compared to the free base (e.g., Compound 70).

Biological Activity

The compound N'-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic derivative of tetrahydroquinoline, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.47 g/mol

The structure includes a tetrahydroquinoline core, a thiophene moiety, and a phenethyl group, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
    • Compounds in the tetrahydroquinoline series have been shown to selectively inhibit nNOS, which is crucial for neuroprotection and modulation of neurotransmitter release. Inhibitory activities were measured with IC50 values indicating effective concentrations for nNOS inhibition .
  • Antimicrobial Activity :
    • Some derivatives have demonstrated significant antimicrobial properties against various pathogens. The presence of the thiophene ring is often associated with enhanced antibacterial activity.
  • Cytotoxic Effects :
    • Preliminary studies suggest potential cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • nNOS Selectivity : The compound's structure allows it to bind selectively to nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS), enhancing its therapeutic potential in neurological disorders .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, contributing to their cytotoxic effects against cancer cells.

Study 1: nNOS Inhibition

A study evaluated the inhibitory effects of various tetrahydroquinoline derivatives on nNOS. The most potent compound showed an IC50 value of 160 nM, demonstrating effective selectivity over eNOS . This selectivity is critical for developing treatments for conditions like neurodegeneration without affecting vascular functions.

Study 2: Antimicrobial Activity

In vitro tests on derivatives of the compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The thiophene substitution was found to enhance this activity compared to non-thiophene analogs.

Data Table of Biological Activities

Activity TypeCompound VariantIC50 Value (nM)Selectivity Ratio (nNOS/eNOS)
nNOS InhibitionN'-(2-phenylethyl)-N-[...]160>180
AntimicrobialThiophene Analogue25N/A
Cytotoxicity (Cancer Cells)Tetrahydroquinoline Derivative500N/A

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